molecular formula C9H9NO2S B1302795 4-(Methylsulfonyl) phenylacetonitrile CAS No. 25025-07-4

4-(Methylsulfonyl) phenylacetonitrile

Cat. No. B1302795
M. Wt: 195.24 g/mol
InChI Key: SFWFEBXQACRQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06919353B2

Procedure details

To a solution of 4-methanesulfonylbenzyl chloride (10 g, 49 mmol) in DMF (100 mL) was added HMPA (9.35 mL, 54 mmol) and KCN (3.5 g, 54 mmol). The resulting reaction mixture was stirred 18 h at 80° C., then diluted with water and ethyl acetate. The organic extracts were washed (NaHCO3, brine), dried (MgSO4), filtered and concentrated. Purification by flash chromatography (eluting with hexane/ethyl acetate, 1:1 to 25:75) provided the (4-methanesulfonyl-phenyl)-acetonitrile compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.35 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:13][N:14](P(N(C)C)(N(C)C)=O)C.[C-]#N.[K+]>CN(C=O)C.O.C(OCC)(=O)C>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:13]#[N:14])=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CCl)C=C1
Name
Quantity
9.35 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred 18 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
The organic extracts were washed (NaHCO3, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (eluting with hexane/ethyl acetate, 1:1 to 25:75)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.